molecular formula C23H22Cl2O2 B12768533 3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether CAS No. 83492-94-8

3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether

Cat. No.: B12768533
CAS No.: 83492-94-8
M. Wt: 401.3 g/mol
InChI Key: QBBJNJFRCDLQJL-UHFFFAOYSA-N
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Description

3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether typically involves the reaction of 3-Phenoxy-4-chlorobenzyl chloride with 2-(4-chlorophenyl)-2-methylpropanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or chlorobenzyl groups.

    Reduction: Reduction reactions could target the chlorobenzyl group, potentially converting it to a benzyl alcohol.

    Substitution: Nucleophilic substitution reactions may occur at the chlorobenzyl group, replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include phenoxybenzoic acids or chlorobenzoic acids.

    Reduction: Products may include benzyl alcohol derivatives.

    Substitution: Products may include azido or thiol-substituted derivatives.

Scientific Research Applications

3-Phenoxy-4-chlorobenzyl 2-(4-chlorophenyl)-2-methylpropyl ether may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties or as a drug precursor.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenoxybenzyl alcohol
  • 4-Chlorobenzyl chloride
  • 2-(4-Chlorophenyl)-2-methylpropanol

Properties

CAS No.

83492-94-8

Molecular Formula

C23H22Cl2O2

Molecular Weight

401.3 g/mol

IUPAC Name

1-chloro-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-2-phenoxybenzene

InChI

InChI=1S/C23H22Cl2O2/c1-23(2,18-9-11-19(24)12-10-18)16-26-15-17-8-13-21(25)22(14-17)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3

InChI Key

QBBJNJFRCDLQJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=C(C=C1)Cl)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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